

Comparative study of homogeneous vs. heterogeneous catalysts for ethylene trimerization

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A Comparative Study of Homogeneous and Heterogeneous Catalysts for Ethylene Trimerization to **1-Hexene**

Introduction

The selective trimerization of ethylene to **1-hexene** is a crucial industrial process, as **1-hexene** is a valuable comonomer in the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE).[1] The catalysts employed for this reaction are broadly classified into two categories: homogeneous and heterogeneous. Homogeneous catalysts, which exist in the same phase as the reactants, typically exhibit high activity and selectivity.[2] In contrast, heterogeneous catalysts, which are in a different phase, offer significant advantages in terms of easy separation from the product stream, reusability, and improved thermal stability.[2][3] This guide provides a comparative overview of these two catalytic systems, supported by experimental data, detailed protocols, and mechanistic diagrams.

Data Presentation: Performance Comparison

The performance of homogeneous and heterogeneous catalysts for ethylene trimerization is typically evaluated based on their catalytic activity (mass of product per mass of catalyst per hour) and selectivity towards **1-hexene**. The following tables summarize representative data from the literature.



Table 1: Performance of Homogeneous Chromium-Based Catalysts

Catalyst System (Ligand)	Co- catalyst	Temperat ure (°C)	Pressure (bar)	Activity (kg / g Cr / h)	1-Hexene Selectivit y (%)	Referenc e
Cr-SNS-D (Tridentate	ММАО	80	25	60.8	99.9	[3]
Cr-SNS-B (Tridentate)	MMAO	80	25	53.3	99.9	[3]
Iminophos phine (P- cyclohexyl)	MMAO	60	40	307	92.6	[4]
Cr-PNP (Diphosphi ne)	MAO	-	<u>-</u>	High	89.9 (wt%)	[5]
Cr-pyrrole	AlEtCl	115	-	156.7	>93	[1]

Table 2: Performance of Heterogeneous Chromium-Based Catalysts



Catalyst System (Support)	Co- catalyst	Temperat ure (°C)	Pressure (bar)	Activity (kg / g Cr / h)	1-Hexene Selectivit y (%)	Referenc e
Cr-SNS- D@SBA- 15	ММАО	80	25	19.4	-	[3]
Cr-SNS- D@Ti- SBA-15	ММАО	80	25	35.1	-	[3]
Decyl substituted SNS on SiO ₂	MMAO-3A	-	-	19.5	98.2 (C ₆ products)	[6]
Cr-TAC on SiO ₂	MMAO-3A	-	30	3.2	Low (minor co-product)	[6]

As evidenced by the data, homogeneous catalysts generally exhibit significantly higher activities compared to their heterogeneous counterparts under similar conditions.[3] However, recent advancements in heterogeneous catalyst design, such as the modification of supports with titanium, have shown to enhance catalytic performance.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of catalyst performance. Below are representative experimental protocols for ethylene trimerization using both a homogeneous and a heterogeneous chromium-based catalyst system.

Protocol 1: Homogeneous Ethylene Trimerization

This protocol is based on typical procedures for chromium-based catalysts with tridentate or diphosphine ligands.[3]

Materials:

Chromium precursor (e.g., Cr(acac)₃, CrCl₃(THF)₃)



- Ligand (e.g., SNS, PNP)
- Co-catalyst (e.g., Modified Methylaluminoxane, MMAO-3A)
- Anhydrous toluene (solvent)
- Ethylene (high purity)
- Nitrogen or Argon (inert gas)
- Parr® reactor or similar high-pressure autoclave
- Schlenk line and glovebox for inert atmosphere manipulation

Procedure:

- Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with an inert gas (Nitrogen or Argon) to remove air and moisture.
- Catalyst Precursor Preparation: Inside a glovebox, a stock solution of the chromium precursor and the desired ligand in anhydrous toluene is prepared. For instance, 2.5 μmol of Cr(acac)₃ and an equimolar amount of the ligand are dissolved in a small volume of toluene.
- Reaction Setup: The reactor is charged with a specific volume of anhydrous toluene (e.g., 195 mL) and heated to the desired reaction temperature (e.g., 80 °C).[3]
- Catalyst Injection: The prepared catalyst solution is transferred to the reactor.
- Pressurization: The reactor is pressurized with ethylene to the desired pressure (e.g., 25 bar).[3]
- Reaction Initiation: The reaction is initiated by injecting the co-catalyst (e.g., MMAO, Al/Cr ratio of 700/1) into the reactor.[3] Ethylene is continuously fed to the reactor to maintain a constant pressure.
- Reaction Monitoring: The ethylene uptake is monitored using a mass flowmeter to track the reaction progress.[6] The reaction is allowed to proceed for a set duration (e.g., 30 minutes).



Termination and Analysis: After the specified time, the ethylene feed is stopped, and the
reactor is cooled and depressurized. The reaction is quenched, and the liquid and gas
phases are analyzed by gas chromatography (GC) to determine the product distribution and
calculate selectivity and activity.

Protocol 2: Heterogeneous Ethylene Trimerization

This protocol describes the preparation and use of a supported chromium catalyst, for instance, on a silica support.[6]

Materials:

- Chromium precursor (e.g., CrCl₃(THF)₃)
- Ligand (e.g., SNS)
- Support material (e.g., Silica gel, SBA-15)
- Co-catalyst (e.g., MMAO-3A)
- Anhydrous toluene (solvent)
- Ethylene (high purity)
- Nitrogen or Argon (inert gas)
- High-pressure reactor

Procedure:

- Catalyst Preparation (Immobilization):
 - The support material (e.g., silica) is first calcined at a high temperature under an inert atmosphere to remove surface hydroxyl groups.[3]
 - The ligand is dissolved in a solvent like toluene and mixed with the silica support. The
 mixture is stirred at an elevated temperature (e.g., ~100 °C) for a couple of hours.[6]



- The solvent is evaporated, and the resulting solid is impregnated with a solution of the chromium precursor.[6]
- The mixture is stirred again at a high temperature, and the solvent is removed under reduced pressure to yield the solid, supported catalyst.[6]
- Reactor Preparation: The reactor is prepared under an inert atmosphere as described in the homogeneous protocol.
- Reaction Setup: The reactor is charged with anhydrous toluene and the solid heterogeneous catalyst.
- Pressurization and Initiation: The reactor is heated to the desired temperature and pressurized with ethylene. The co-catalyst (MMAO-3A) is then injected to start the reaction.
- Reaction and Analysis: The reaction is conducted for a specific duration under constant
 ethylene pressure. The work-up and analysis are similar to the homogeneous protocol, with
 the key difference being the simple filtration step to separate the solid catalyst from the
 product solution.

Mandatory Visualization Catalytic Cycle

The generally accepted mechanism for ethylene trimerization by chromium catalysts is the metallacyclic mechanism.[2] This mechanism involves the oxidative coupling of two ethylene molecules to form a metallacyclopentane intermediate, followed by the insertion of another ethylene molecule to generate a metallacycloheptane, which then undergoes reductive elimination to produce **1-hexene**.



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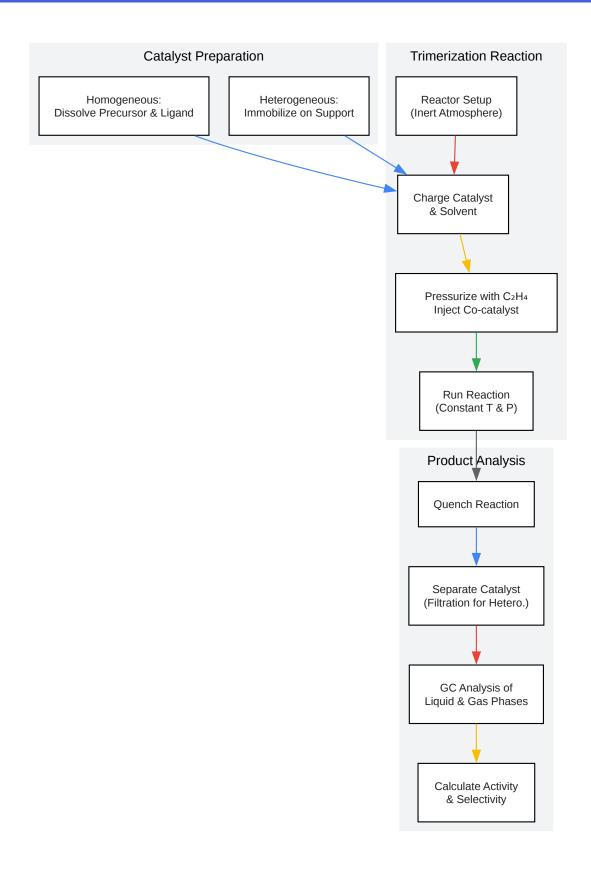


Caption: Metallacyclic mechanism for ethylene trimerization.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for catalyst screening in ethylene trimerization.





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Caption: General experimental workflow for ethylene trimerization.



Conclusion

The choice between homogeneous and heterogeneous catalysts for ethylene trimerization involves a trade-off between catalytic performance and process engineering considerations. Homogeneous systems, particularly those based on chromium with sophisticated ligand designs, offer superior activity and selectivity.[3][4] However, the challenges associated with catalyst separation and potential reactor fouling from by-product polymer formation are significant drawbacks.[3] Heterogeneous catalysts, while currently exhibiting lower activity, present a more environmentally and economically favorable option due to their ease of separation and potential for recycling.[2][3] Ongoing research is focused on bridging the performance gap between these two systems, primarily through the development of advanced support materials and immobilization techniques that can enhance the activity and stability of heterogeneous catalysts without compromising their inherent process advantages.[3]

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